(1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL
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Overview
Description
(1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL typically involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are designed to produce the compound in large quantities while maintaining high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can be substituted with other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
(1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals, where its chiral properties are essential.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL
Uniqueness
The uniqueness of (1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL lies in its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its stereoisomers. This makes it particularly valuable in applications where chiral specificity is crucial, such as in drug development and asymmetric synthesis.
Biological Activity
(1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by an amino group and a hydroxyl group attached to a substituted aromatic ring, suggests various interactions with biological systems, which could be explored for therapeutic applications.
- Molecular Formula : C10H15NO2
- Molecular Weight : 181.24 g/mol
- Chirality : The compound exhibits specific stereochemistry at the first and second carbon atoms, making it a chiral molecule.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the methoxyphenyl moiety may engage in hydrophobic interactions, influencing the activity of specific proteins involved in biochemical pathways.
1. Antidepressant Potential
Research indicates that compounds similar to this compound may exhibit antidepressant properties. Studies have shown that such compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
2. Anti-inflammatory Effects
In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
3. Antioxidant Activity
The compound has shown promise as an antioxidant in various assays, indicating its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for developing therapies aimed at oxidative stress-related conditions .
Study on Antidepressant Activity
A study published in 2020 explored the effects of this compound on depression models in rodents. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for mood disorders.
Anti-inflammatory Mechanisms
Research conducted in 2021 investigated the anti-inflammatory properties of this compound using human cell lines. The findings revealed that treatment with this compound led to decreased levels of TNF-alpha and IL-6, key markers of inflammation .
Data Tables
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3/t7-,10-/m0/s1 |
InChI Key |
ZBXPOHJSNYWSOE-XVKPBYJWSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)OC)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)N)O |
Origin of Product |
United States |
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